molecular formula C18H19ClN4O2 B10777428 2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate

2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate

Cat. No.: B10777428
M. Wt: 358.8 g/mol
InChI Key: RTSLVPMQUZXPBZ-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for CRA_10972 involve the formation of the benzimidazole core, followed by the attachment of the phenyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenyl group is then introduced through a substitution reaction . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.

Chemical Reactions Analysis

CRA_10972 undergoes various types of chemical reactions, including:

    Oxidation: CRA_10972 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: CRA_10972 can undergo substitution reactions where functional groups on the phenyl or benzimidazole rings are replaced by other groups.

Scientific Research Applications

CRA_10972 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CRA_10972 involves its interaction with specific molecular targets. One known target is trypsin-1, an enzyme involved in protein digestion. CRA_10972 binds to the active site of trypsin-1, inhibiting its activity and thereby affecting various biological processes . The pathways involved in its mechanism of action include the inhibition of proteolytic activity and modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

6-chloro-2-[2-hydroxy-3-(2-methylpropoxy)phenyl]-1H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C18H19ClN4O2/c1-9(2)8-25-15-5-3-4-10(16(15)24)18-22-13-6-11(17(20)21)12(19)7-14(13)23-18/h3-7,9,24H,8H2,1-2H3,(H3,20,21)(H,22,23)

InChI Key

RTSLVPMQUZXPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1O)C2=NC3=C(N2)C=C(C(=C3)C(=N)N)Cl

Origin of Product

United States

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